5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-(trifluoromethyl)aniline and hydrazine derivatives.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the triazole ring. This can be achieved through various methods, including the reaction of hydrazine derivatives with substituted anilines under acidic or basic conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and scalability. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction conditions can be carefully controlled.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages such as improved efficiency, better heat management, and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The triazole ring can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Nucleophiles: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromobenzotrifluoride: This compound shares the trifluoromethyl and bromo groups but lacks the triazole ring.
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but without the triazole ring and amino group.
Uniqueness
The presence of the triazole ring in 5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole distinguishes it from similar compounds. The triazole ring imparts unique chemical properties, such as increased stability and the ability to participate in a wider range of chemical reactions. Additionally, the combination of the trifluoromethyl, bromo, and amino groups enhances its potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H6BrF3N4 |
---|---|
Molecular Weight |
307.07 g/mol |
IUPAC Name |
5-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H6BrF3N4/c10-6-2-1-4(3-5(6)9(11,12)13)7-15-8(14)17-16-7/h1-3H,(H3,14,15,16,17) |
InChI Key |
WLXQGVNEBOXSAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)C(F)(F)F)Br |
Origin of Product |
United States |
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